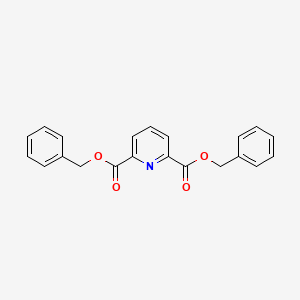
Dibenzylpyridine-2,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzylpyridine-2,6-dicarboxylate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two benzyl groups attached to the pyridine ring at the 2 and 6 positions, along with two carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzylpyridine-2,6-dicarboxylate typically involves the esterification of pyridine-2,6-dicarboxylic acid with benzyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Dibenzylpyridine-2,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions
Major Products Formed
Oxidation: Pyridine-2,6-dicarboxylic acid.
Reduction: Dibenzylpyridine-2,6-dimethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
Dibenzylpyridine-2,6-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of dibenzylpyridine-2,6-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, metal complexes of this compound have shown potential in generating reactive oxygen species (ROS) that can induce apoptosis in cancer cells . The pathways involved include the activation of caspase enzymes and the regulation of apoptotic proteins such as p53 and Bcl-2 .
Comparison with Similar Compounds
Similar Compounds
Dimethyl pyridine-2,6-dicarboxylate: Similar structure but with methyl groups instead of benzyl groups.
Diethyl pyridine-2,6-dicarboxylate: Contains ethyl groups instead of benzyl groups.
Pyridine-2,6-dicarboxylic acid: The parent compound without ester groups
Uniqueness
Dibenzylpyridine-2,6-dicarboxylate is unique due to the presence of bulky benzyl groups, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its binding affinity in coordination complexes and its potential biological activity compared to its simpler analogs .
Properties
Molecular Formula |
C21H17NO4 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
dibenzyl pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C21H17NO4/c23-20(25-14-16-8-3-1-4-9-16)18-12-7-13-19(22-18)21(24)26-15-17-10-5-2-6-11-17/h1-13H,14-15H2 |
InChI Key |
PPOSRNIJDUKFEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=NC(=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















